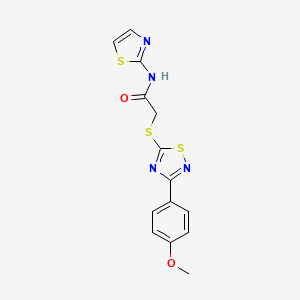

2-((3-(4-metoxifenil)-1,2,4-tiadiazol-5-il)tio)-N-(tiazol-2-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit key cellular pathways involved in proliferation and survival. Specifically, it disrupts RNA and DNA synthesis without affecting protein synthesis, which is crucial for cancer cell viability .

- Cell Lines Tested :

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Target Organisms : In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species .

- Mechanism of Action : The interaction with microbial membranes leads to disruption of membrane integrity, inhibiting growth.

Biochemical Interactions

The compound interacts with several enzymes and proteins, notably:

- Monoamine Oxidase A (MAO-A) : Inhibition of this enzyme suggests potential applications in treating neuropsychiatric disorders by modulating neurotransmitter levels.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of the compound against multiple cancer cell lines using the Sulforhodamine B assay. Results indicated that it exhibited significant cytotoxic effects with specific focus on breast cancer cells (MCF7), showing promise as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a range of bacterial strains using a turbidimetric method. The results revealed promising antimicrobial activity, particularly against resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the reaction of 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,2,4-thiadiazole. This intermediate is then reacted with thioacetic acid and thiazole-2-amine under specific conditions to yield the final compound .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiadiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mecanismo De Acción

The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

Disrupting Cellular Functions: Interfering with the normal functioning of cellular components, leading to cell death or growth inhibition.

Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell proliferation, apoptosis, and other critical functions.

Comparación Con Compuestos Similares

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit significant biological activities and have been studied for their potential therapeutic applications.

Imidazo-[2,1-b]-thiazole carboxamide derivatives: Known for their antimicrobial and anticancer properties.

The uniqueness of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific structural features and the diverse range of biological activities it exhibits .

Actividad Biológica

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This paper explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14N4O2S2. It features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl and thiazolyl groups contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme crucial for neurotransmitter metabolism. This inhibition may lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially alleviating depressive symptoms.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against various bacterial strains and fungi. It disrupts microbial membrane integrity, leading to cell death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide have shown cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) indicates that substituents on the thiadiazole ring significantly influence anticancer activity .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| MCF-7 (Breast) | 0.28 | High cytotoxicity |

| A549 (Lung) | 0.52 | Moderate cytotoxicity |

| SK-MEL-2 (Melanoma) | 4.27 | Significant inhibition |

Antimicrobial Effects

The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This activity is attributed to the disruption of cellular membranes and interference with metabolic processes within microbial cells .

Case Studies

- Neuroprotective Effects : In animal models, the compound has been shown to reduce cognitive impairment and improve neuropsychic behavior, suggesting potential use in treating neurodegenerative disorders.

- Antioxidant Activity : Research indicates that derivatives containing the thiadiazole moiety possess antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from easily available precursors. The reaction conditions often include the use of organic solvents and bases such as potassium carbonate under reflux conditions.

Propiedades

IUPAC Name |

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S3/c1-20-10-4-2-9(3-5-10)12-17-14(23-18-12)22-8-11(19)16-13-15-6-7-21-13/h2-7H,8H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFGDWJOOJVBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.